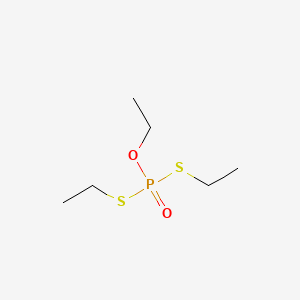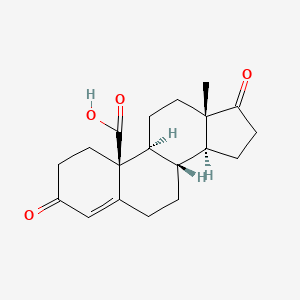
Natriummetaborat
Übersicht
Beschreibung
Sodium metaborate is an inorganic sodium salt having metaborate as the counterion. It is an inorganic sodium salt and a member of borate salts.
Wissenschaftliche Forschungsanwendungen
CO2-Abscheidung und -umwandlung
Natriummetaborat (NaBO2) wurde auf sein Potenzial für die Abscheidung von Kohlendioxid (CO2) untersucht. Es kann mit CO2 reagieren, um hochwertige Chemikalien zu bilden, was einen doppelten Vorteil bietet: die Bekämpfung der globalen Erwärmung und die Förderung der Wasserstoffwirtschaft {svg_1}. Das Verfahren umfasst die Carbonisierung von NaBO2 und die Synthese von Chemikalien über NaBO2 und CO2. Diese Anwendung ist besonders wichtig, da CO2 ein bedeutendes Treibhausgas ist und NaBO2 ein Nebenprodukt der Hydrolyse von Natriumborhydrid (NaBH4) ist, das zur Herstellung von Wasserstoff (H2) verwendet wird.
Elektrochemische Reduktion
Im Bereich der elektrochemischen Reduktion spielt NaBO2 eine Schlüsselrolle. Das Recycling von Natriumborhydrid, einem Wasserstoffspeichermaterial, ist eine Herausforderung für die Wasserstoffwirtschaft. NaBO2 ist ein Nebenprodukt dieses Prozesses, und seine elektrochemische Reduktion zurück zu Natriumborhydrid ist ein Bereich der aktiven Forschung {svg_2}. Dieser Prozess ist entscheidend für die Nachhaltigkeit von Wasserstoff als Energieträger.
Fotografische Verarbeitung
Fotoentwickler: und Nachfülllösungen verwenden this compound als Puffermittel zur Kontrolle des pH-Werts der Lösungen {svg_3}. Diese Kontrolle ist unerlässlich für die Produktion hochwertiger, feinstrukturierter Schwarzweißfotos und die Sicherstellung des richtigen Farbabgleichs in Farbentwicklern.
Sanierung der Umwelt
This compound dient als Vorläufer bei der Herstellung eines umweltfreundlichen katalytischen Systems zur effizienten Entfernung organischer Schadstoffe {svg_4}. Diese Anwendung ist im Bereich der Umweltsanierung von Bedeutung, wo das Ziel darin besteht, Schadstoffe aus der Umwelt zu entfernen, ohne zusätzliche Schäden zu verursachen.
Flammschutz
Im Bereich der Brandschutz verbessert this compound die flammhemmenden Eigenschaften von epoxidbasierten feuerfesten Beschichtungen {svg_5}. Diese Anwendung ist entscheidend für die Verbesserung der Sicherheit von Materialien, die im Bauwesen und in der Fertigung verwendet werden.
Glasherstellung
Die Herstellung von Borosilikatgläsern ist eine weitere Anwendung von this compound. Diese Gläser zeichnen sich durch ihre Beständigkeit gegen thermischen Schock aufgrund ihres niedrigen Wärmeausdehnungskoeffizienten aus {svg_6}. Diese Eigenschaft macht sie ideal für den Einsatz in einer Vielzahl von Umgebungen, von Laborgeräten bis hin zu Kochgeschirr.
Herbizid-Zusammensetzung
This compound wird auch in der Zusammensetzung von Herbiziden verwendet {svg_7}. Seine Eigenschaften helfen bei der Kontrolle des Wachstums unerwünschter Pflanzen und tragen so zur landwirtschaftlichen Bewirtschaftung und Unkrautbekämpfung bei.
Ölgewinnung
Schließlich wird this compound verwendet, um den pH-Wert von Flüssigkeiten zu erhöhen, die zur Ölgewinnung injiziert werden {svg_8}. Diese Anwendung ist in der Erdölindustrie von entscheidender Bedeutung, da die pH-Kontrolle die Effizienz und Sicherheit von Extraktionsprozessen beeinflussen kann.
Wirkmechanismus
Target of Action
Sodium metaborate primarily targets starch chains . Its high alkalinity helps it break the hydrogen bonding between these chains .
Mode of Action
The compound interacts with its targets by breaking the hydrogen bonds between starch chains . This interaction leads to more extensive chemical changes that create a more highly branched chain polymer of higher molecular weight .
Biochemical Pathways
It’s known that the compound’s interaction with starch chains leads to the formation of a more highly branched chain polymer . This change in the structure of the starch chains could potentially affect various biochemical processes.
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s solubility also suggests that it could be excreted from the body through the urinary system.
Result of Action
The interaction of sodium metaborate with starch chains results in the formation of a more highly branched chain polymer . This change in the structure of the starch chains can lead to increased viscosity, quicker tack, and better fluid properties . In addition, sodium metaborate has been found to have antibacterial activity against biofilm-forming pathogens .
Action Environment
The action of sodium metaborate is influenced by environmental factors such as temperature and concentration. For example, the compound’s solubility in water varies with temperature . Additionally, the compound’s action can be affected by its concentration. For instance, a study found that increasing the borohydride concentration changes the system’s microstructure and rheology .
Safety and Hazards
Zukünftige Richtungen
The recycling of sodium borohydride, which produces sodium metaborate as a by-product, poses a huge challenge to the drive towards a hydrogen economy . Currently, mechano-chemical, thermo-chemical, and electrochemical are the only reported methods of recycling sodium metaborate into sodium borohydride . Much attention has been devoted to the mechano-chemical and thermo-chemical methods of reduction, but little focus has been devoted to electrochemical methods .
Biochemische Analyse
Biochemical Properties
Sodium metaborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to break hydrogen bonds between starch chains, leading to the formation of more highly branched chain polymers . This interaction enhances the viscosity and fluid properties of adhesives. Additionally, sodium metaborate interacts with biofilm-forming bacteria, demonstrating antibacterial properties .
Cellular Effects
Sodium metaborate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways and gene expression. For instance, sodium metaborate’s high alkalinity can disrupt cellular pH balance, affecting cellular metabolism and function . Its antibacterial properties also suggest an impact on cellular processes in pathogenic bacteria .
Molecular Mechanism
At the molecular level, sodium metaborate exerts its effects through several mechanisms. It breaks hydrogen bonds between starch chains, leading to extensive chemical changes and the formation of higher molecular weight polymers . This process involves the crosslinking of borate anions with polyhydroxy groups, resulting in increased viscosity and better fluid properties in adhesives . Sodium metaborate also interacts with biofilm-forming bacteria, disrupting their cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium metaborate change over time. It is known to be hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability and degradation . Studies have shown that sodium metaborate can undergo calcination, leading to changes in its structural properties and reactivity . Long-term exposure to sodium metaborate can result in the formation of metaborate oligomers, which can influence its biochemical properties .
Dosage Effects in Animal Models
The effects of sodium metaborate vary with different dosages in animal models. At lower doses, it may exhibit beneficial properties, such as antibacterial effects . At higher doses, sodium metaborate can be toxic, causing adverse effects on cellular function and metabolism . The lethal dose (LD50) for sodium metaborate in rats is 2330 mg/kg when administered orally .
Metabolic Pathways
Sodium metaborate is involved in various metabolic pathways. It can be converted to sodium borohydride through reactions with reducing agents at high temperatures and pressures . In aqueous solutions, sodium metaborate hydrolyzes to form tetrahydroxyborate anions, which can participate in further biochemical reactions . These pathways highlight the compound’s role in metabolic flux and its interaction with enzymes and cofactors.
Transport and Distribution
Within cells and tissues, sodium metaborate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Sodium metaborate’s high solubility in water allows it to be readily distributed within biological systems . Its localization and accumulation can be influenced by factors such as pH and the presence of other ions.
Subcellular Localization
Sodium metaborate’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, sodium metaborate may localize to the plasma membrane, centrosomes, and other subcellular structures, influencing its role in cellular processes .
Eigenschaften
IUPAC Name |
sodium;oxido(oxo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na/c2-1-3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIFVTYDZMXWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034386 | |
| Record name | Sodium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid; [Merck Index] Hydrate: Cream colored powder; [MSDSonline] Commercially available as octahydrate and tetrahydrate; [HSDB] | |
| Record name | Boric acid (HBO2), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metaborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7132 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1434 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.0X10+5 mg/L at 20 °C, 36 g/100 g water at 35 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.46 g/cu cm | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White pieces or powder, White hexagonal crystals | |
CAS No. |
7775-19-1, 98536-58-4 | |
| Record name | Sodium metaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium(1+), (metaborato-O)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098536584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium metaborate, anhydrous | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METABORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Q395A23R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
966 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


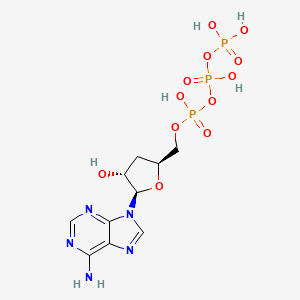
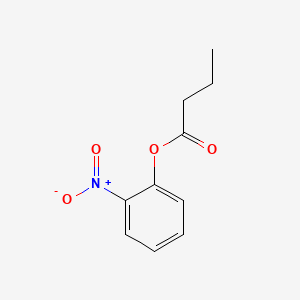
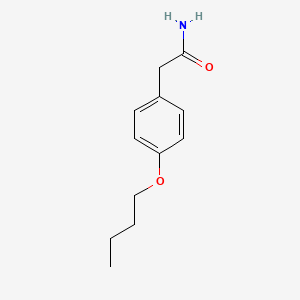

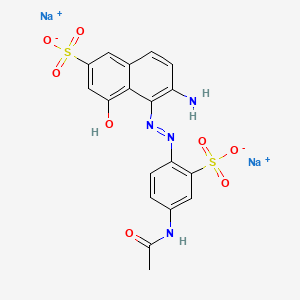
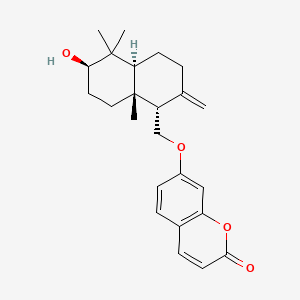
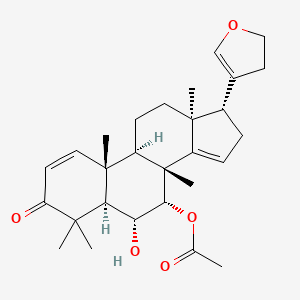

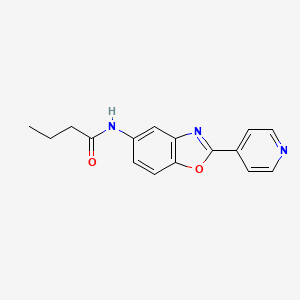
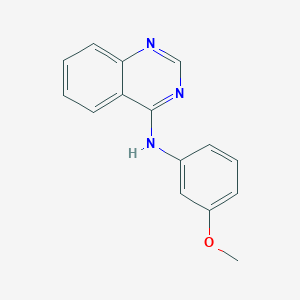
![(1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1199228.png)

